molecular formula C15H14ClN3O2S B11013253 1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11013253
M. Wt: 335.8 g/mol
InChI Key: RBGDFNJWUKLHFI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a thiazole ring, and a chlorobenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiazole ring: This step involves the incorporation of the thiazole moiety into the pyrrolidine ring structure.

    Attachment of the chlorobenzyl group: The chlorobenzyl group is introduced through a substitution reaction, often using a chlorobenzyl halide as the reagent.

    Final coupling and purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated processes and large-scale reactors.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylate: This compound has a similar structure but with an ester group instead of an amide group, leading to different chemical properties and reactivity.

    1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylamide: This compound has a similar structure but with an additional amide group, which may affect its biological activity and solubility.

    1-(2-chlorobenzyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylhydrazide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical modifications and applications in scientific research.

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14ClN3O2S/c16-12-4-2-1-3-10(12)8-19-9-11(7-13(19)20)14(21)18-15-17-5-6-22-15/h1-6,11H,7-9H2,(H,17,18,21)

InChI Key

RBGDFNJWUKLHFI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=NC=CS3

Origin of Product

United States

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